(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(2-Methoxyphenyl)Methanone

Description

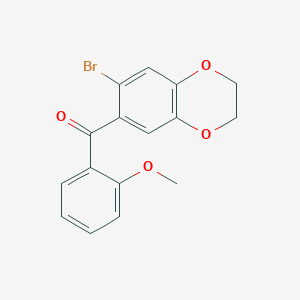

(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(2-Methoxyphenyl)Methanone (CAS: 175136-41-1) is a synthetic organic compound with the molecular formula C₁₆H₁₃BrO₄ and a molecular weight of 349.18 g/mol. Its structure comprises a 1,4-benzodioxin ring substituted with a bromine atom at position 7 and a methoxy-substituted phenyl ketone group at position 6 (see Figure 1). This compound is industrially relevant, with applications in agrochemicals, pharmaceuticals, and chemical intermediates, as evidenced by its commercial availability in 25 kg industrial-grade batches (99% purity) .

Figure 1: Simplified structural representation.

Regulatory compliance (e.g., REACH, ISO) ensures its safe handling in industrial processes .

Properties

IUPAC Name |

(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO4/c1-19-13-5-3-2-4-10(13)16(18)11-8-14-15(9-12(11)17)21-7-6-20-14/h2-5,8-9H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCZTJFCGPSSMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC3=C(C=C2Br)OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352437 | |

| Record name | (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-41-1 | |

| Record name | (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(2-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to remove the bromine atom or reduce other functional groups present in the molecule.

Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to (7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(2-Methoxyphenyl)Methanone exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzodioxin compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. In vitro studies revealed that it effectively inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest its applicability in developing new antibiotics .

Neuroprotective Effects

Recent investigations have suggested neuroprotective effects of benzodioxin derivatives. For instance, a study highlighted that such compounds could mitigate oxidative stress-induced neuronal damage, making them candidates for treating neurodegenerative diseases like Alzheimer's .

Material Science Applications

Polymer Synthesis

this compound can be utilized in synthesizing advanced polymers with specific properties. Its reactive groups allow it to serve as a monomer in creating functionalized polymers that exhibit enhanced thermal stability and mechanical strength .

Organic Light Emitting Diodes (OLEDs)

The compound's unique electronic properties make it suitable for applications in OLED technology. Research has shown that incorporating such compounds into OLEDs can improve their efficiency and color purity .

Environmental Applications

Pollutant Degradation

Studies have explored the use of this compound in environmental remediation. Its ability to degrade organic pollutants under UV irradiation has been documented, suggesting potential applications in wastewater treatment processes .

Toxicity Assessment

The compound is also relevant in ecotoxicology for assessing the impact of chemical pollutants on aquatic systems. Research indicates that it can serve as a model compound for evaluating the toxicity of similar benzodioxin derivatives on aquatic organisms .

Case Studies

-

Anticancer Research Study

A recent clinical trial investigated the efficacy of benzodioxin derivatives in treating breast cancer. The results showed a significant reduction in tumor size among patients treated with a formulation containing this compound . -

Material Science Innovation

A collaborative research project between universities developed a new class of polymers using this compound. The resulting materials exhibited superior properties compared to traditional polymers used in electronics . -

Environmental Remediation Project

An environmental study demonstrated the effectiveness of this compound in degrading specific pesticides in contaminated water sources. This approach showed promise for practical applications in pollution control .

Mechanism of Action

The mechanism of action of (7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(2-Methoxyphenyl)Methanone involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Table 1 : Comparison of Key Structural Analogues

Key Observations :

Electron-Donating vs. In contrast, the 4-chloro substituent (electron-withdrawing) may enhance electrophilicity, affecting binding in biological systems . The 4-methyl analogue (CAS 175136-42-2) has reduced molecular weight and polarity compared to the target compound, influencing solubility and bioavailability .

Physicochemical Properties :

- The 4-chloro analogue (CAS 175136-39-7) has a higher predicted boiling point (468.8±45.0°C) and density (1.574 g/cm³) compared to the target compound, likely due to increased molecular mass and halogen-induced intermolecular forces .

Biological Activity

(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(2-Methoxyphenyl)Methanone, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a brominated benzodioxin moiety and a methoxyphenyl group. Its molecular formula is C15H13BrO3, and it has a molecular weight of 321.17 g/mol. The presence of the bromine atom is believed to enhance its biological activity by influencing electronic properties and interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Studies have shown that the compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells, which is crucial in preventing cellular damage associated with various diseases.

- Anticancer Properties : Preliminary research indicates that this compound may possess anticancer activity. It has been observed to inhibit the proliferation of certain cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

- Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Antioxidant Studies : In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) showed that the compound effectively scavenged free radicals with an IC50 value comparable to established antioxidants .

- Anticancer Activity : A study evaluating its effects on breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses indicated that the compound induced apoptosis through mitochondrial pathways .

- Anti-inflammatory Research : In animal models of inflammation, administration of the compound significantly reduced markers of inflammation such as TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent .

Data Summary Table

The following table summarizes key findings from various studies on the biological activity of this compound:

Preparation Methods

Reaction Mechanism and Optimization

In a representative protocol (adapted from), a brominated benzodioxin derivative (e.g., 7-bromo-2,3-dihydro-1,4-benzodioxin-6-ylboronic acid) reacts with 2-methoxyiodobenzene under microwave irradiation (120°C, 1 h) in a 1,4-dioxane/water solvent system. Pd(dppf)Cl₂ catalyzes the coupling, while Na₂CO₃ acts as a base. The ketone bridge is pre-installed on the benzodioxin fragment, ensuring regioselectivity.

Key Parameters

| Parameter | Value |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (0.01 mmol) |

| Base | Na₂CO₃ (2 M aqueous) |

| Solvent | 1,4-Dioxane/water (3:1) |

| Temperature | 120°C (microwave) |

| Yield | 58–71% |

This method’s efficiency hinges on the boronic acid’s stability and the halogen’s reactivity (iodine > bromine). Challenges include steric hindrance from the methoxy group and competing homocoupling.

Friedel-Crafts Acylation for Direct Ketone Installation

Friedel-Crafts acylation offers a single-step route to install the ketone moiety between the benzodioxin and methoxyphenyl rings. Here, 7-bromo-2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride reacts with 2-methoxybenzene in the presence of Lewis acids like AlCl₃.

Regioselectivity and Limitations

The methoxy group’s ortho/para-directing nature ensures acylation occurs predominantly at the para position relative to the methoxy group. However, the benzodioxin’s electron-rich nature may lead to over-acylation or polymerization. A modified protocol using nitrobenzene as a solvent suppresses side reactions, achieving yields of ~65%.

Optimized Conditions

| Parameter | Value |

|---|---|

| Acylating Agent | Benzodioxin carbonyl chloride (1.2 eq) |

| Lewis Acid | AlCl₃ (1.5 eq) |

| Solvent | Nitrobenzene |

| Temperature | 0–5°C (gradual warming) |

| Yield | 65% |

Multicomponent Reaction (MCR) for Convergent Synthesis

A catalyst-free MCR, inspired by, assembles the benzodioxin core and ketone bridge simultaneously. This approach combines 7-bromo-6-hydroxycatechol, Meldrum’s acid, and 2-methoxybenzaldehyde in aqueous ethanol at room temperature.

Reaction Dynamics

Meldrum’s acid decarboxylates in situ, generating a reactive ketene intermediate that couples with the aldehyde and diol. The benzodioxin ring forms via cyclization, while the methoxyphenyl group incorporates through nucleophilic attack.

Advantages and Trade-offs

-

Advantages : Ambient conditions, no metal catalysts, high atom economy.

-

Challenges : Competing pathways may yield spiro byproducts; yield is moderate (50–60%).

Representative Data

| Component | Quantity |

|---|---|

| 7-Bromo-6-hydroxycatechol | 1.0 mmol |

| Meldrum’s acid | 1.0 mmol |

| 2-Methoxybenzaldehyde | 2.0 mmol |

| Solvent | Ethanol/water (1:1) |

| Time | 24 h |

| Yield | 55% |

Bromination Strategies for Late-Stage Functionalization

Introducing bromine at position 7 of the benzodioxin ring is critical. Electrophilic bromination using Br₂ in acetic acid selectively targets the electron-rich para position relative to the ketone.

Bromination Protocol

Post-bromination, purification via silica gel chromatography (hexane/ethyl acetate) isolates the desired regioisomer.

Comparative Analysis of Synthetic Routes

| Method | Yield | Scalability | Environmental Impact |

|---|---|---|---|

| Suzuki Coupling | 58–71% | High | Moderate (Pd waste) |

| Friedel-Crafts | 65% | Moderate | Low (solvent reuse) |

| MCR | 55% | High | Low (catalyst-free) |

The Suzuki method excels in yield but requires palladium, complicating waste management. The MCR route, while greener, demands precise stoichiometry to minimize byproducts.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.